![molecular formula C20H14ClN3O B6507741 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-86-8](/img/structure/B6507741.png)
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
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Overview
Description
The compound “4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol” is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, quinazoline derivatives are often synthesized through the condensation of anthranilic acid derivatives with acid chlorides . The resulting intermediate can then undergo cyclization to form the quinazoline core .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a phenyl group at the 4-position, a chlorine atom at the 6-position, and a phenol group at the 2-position .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the phenol group could potentially make it more acidic than other quinazoline derivatives .Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol , have demonstrated promising anticancer effects. Researchers have explored their potential as targeted therapies for various cancers, such as lung and pancreatic cancers . Further investigations into their mechanism of action and efficacy are ongoing.
Antibacterial Activity
Quinazolines exhibit antibacterial properties, making them valuable in the fight against drug-resistant bacterial strains. The compound’s structure likely influences its antibacterial activity, and researchers continue to explore novel derivatives for potential therapeutic use .
Anti-Inflammatory Effects
Quinazoline derivatives, including 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol , have shown anti-inflammatory activity. Understanding their mode of action and potential applications in inflammatory diseases is an active area of research .
Antiviral Potential
While not extensively studied, quinazolines have exhibited antiviral activity. Investigating their efficacy against specific viruses and understanding their mechanisms could lead to novel antiviral agents .
Analgesic Properties
Some quinazoline derivatives possess analgesic effects. Researchers explore their potential as pain-relieving agents, although further studies are needed to establish their clinical utility .
Antioxidant Activity
Quinazolines may also act as antioxidants, protecting cells from oxidative stress. Investigating their antioxidant mechanisms and potential applications in health and disease is an ongoing research focus .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBPUSOUKWDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol |
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